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molecular formula C6H7NO2 B8398467 5-Methyl-4-oxotetrahydrofuran-3-carbonitrile

5-Methyl-4-oxotetrahydrofuran-3-carbonitrile

Cat. No. B8398467
M. Wt: 125.13 g/mol
InChI Key: SEAAOAISRPJHTA-UHFFFAOYSA-N
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Patent
US04208338

Procedure details

8.7 g (0.2 mol) of sodium hydride are suspended in 100 ml of tetrahydrofuran and the suspension is stirred at room temperature for 90 minutes with 23.6 g (0.2 mol) of ethyl lactate. 9.5 g (0.18 mol) of acrylonitrile are then added dropwise at 60° C. and the mixture is refluxed for 90 minutes. The mixture is poured into 200 ml of water and washed twice with 100 ml of ether each time. The aqueous phase is adjusted to pH 1 with 2-N hydrochloric acid and extracted three times with 150 ml of ether each time. The dried and concentrated ether phases give 20.1 g (89%) of 4-cyano-2-methyltetrahydrofuran-3-one of boiling point 116°-118° C./14 mmHg; IR: 2250 (CN), 1780 (C=O); NMR (CDCl3): 1.37 ppm doublet (CH3); 3.4-4.9 ppm multiplet.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:8][CH2:9][CH3:10])(=O)[CH:4]([CH3:6])O.[C:11](#[N:14])C=C.[OH2:15]>O1CCCC1>[C:11]([CH:4]1[CH2:3][O:8][CH:9]([CH3:10])[C:6]1=[O:15])#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
23.6 g
Type
reactant
Smiles
C(C(O)C)(=O)OCC
Step Three
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 90 minutes
Duration
90 min
WASH
Type
WASH
Details
washed twice with 100 ml of ether each time
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 ml of ether each time
CUSTOM
Type
CUSTOM
Details
The dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1C(C(OC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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